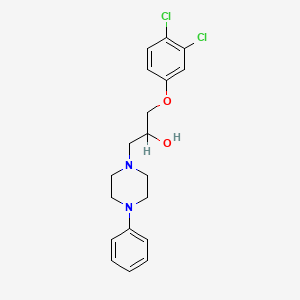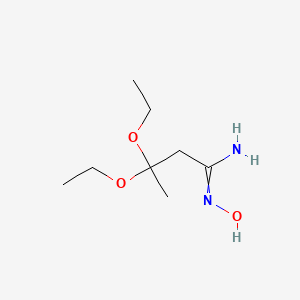
3,3-diethoxy-N'-hydroxybutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diethoxy-N’-hydroxybutanimidamide is an organic compound with the molecular formula C8H18N2O3. It is characterized by the presence of two ethoxy groups and a hydroxybutanimidamide moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide typically involves the reaction of 3,3-diethoxypropionitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:
Starting Material: 3,3-diethoxypropionitrile
Reagent: Hydroxylamine
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the imidamide.
Industrial Production Methods
Industrial production of 3,3-diethoxy-N’-hydroxybutanimidamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-diethoxy-N’-hydroxybutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Aplicaciones Científicas De Investigación
3,3-diethoxy-N’-hydroxybutanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-diethoxy-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-diethoxypropionitrile: A precursor in the synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide.
3,3-diethoxybutanamide: A structurally similar compound with different functional groups.
3,3-diethoxybutanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
3,3-diethoxy-N’-hydroxybutanimidamide is unique due to its specific combination of ethoxy and hydroxybutanimidamide groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
70828-51-2 |
|---|---|
Fórmula molecular |
C8H18N2O3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3,3-diethoxy-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C8H18N2O3/c1-4-12-8(3,13-5-2)6-7(9)10-11/h11H,4-6H2,1-3H3,(H2,9,10) |
Clave InChI |
KKCFTQRAHODQKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(CC(=NO)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


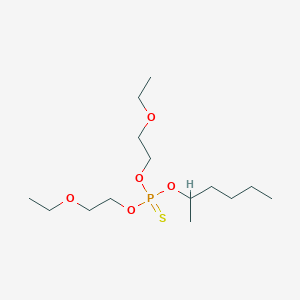
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

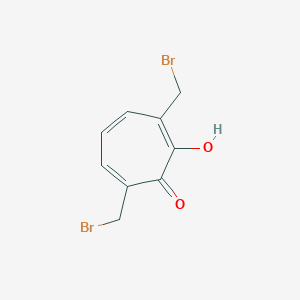
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

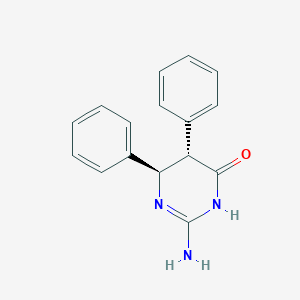
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
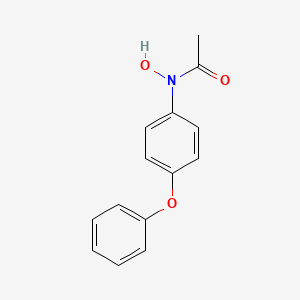
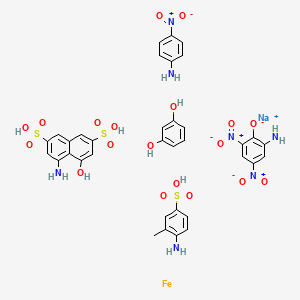
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
